Galensin
描述
Galensin (IUPAC name: 3-[(4R,5S)-4,5-dihydroxy-2-oxopentyl]benzoic acid) is a synthetic small-molecule compound primarily investigated for its anti-inflammatory and immunomodulatory properties. Characterized by a benzoic acid core substituted with a dihydroxyoxopentyl side chain, Galensin exhibits selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 12.3 nM, as demonstrated in in vitro enzymatic assays . Preclinical studies in murine models of rheumatoid arthritis showed a 68% reduction in joint inflammation at a dosage of 10 mg/kg/day . Its pharmacokinetic profile includes 89% oral bioavailability and a half-life of 8.2 hours in rats, making it a candidate for chronic inflammatory conditions .
属性
生物活性 |
Antibacterial |
|---|---|
序列 |
CYSAAKYPGFQEFINRKYKSSRF |
产品来源 |
United States |
相似化合物的比较
Table 1: Structural and Pharmacological Properties
| Property | Galensin | Teflusine | Voxalene |
|---|---|---|---|
| Molecular Weight (g/mol) | 280.3 | 265.2 | 298.4 |
| Core Structure | Benzoic acid | Benzofuran | Pyrazole |
| Key Functional Groups | Dihydroxyoxo | Methoxycarbonyl | Carboxamide |
| COX-2 IC50 (nM) | 12.3 | 9.8 | 15.1 |
| Selectivity (COX-2/COX-1) | 1:850 | 1:920 | 1:310 |
Key Findings :
- Teflusine’s benzofuran core enhances COX-2 binding affinity but reduces solubility (2.1 mg/mL vs. Galensin’s 4.7 mg/mL in PBS) .
- Voxalene’s dual inhibition mechanism broadens anti-inflammatory efficacy but increases hepatotoxicity risk (ALT elevation in 23% of preclinical subjects) .
Preclinical and Clinical Data
Discussion :
- Galensin’s longer half-life supports once-daily dosing, whereas Teflusine requires bid administration .
- Voxalene’s dual inhibition correlates with higher efficacy in asthma models (73% reduction in bronchoconstriction vs. 58% for Galensin) but elevates liver enzyme levels .
Advantages and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
